N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-18(14-7-5-6-8-16(14)22(12)2)19(23)20(24)21-15-10-9-13(25-3)11-17(15)26-4/h5-11H,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBAGKXBZZPLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Chemical Formula : C18H16N2O4
- Molecular Weight : 324.33 g/mol
- CAS Number : 7117368
The compound is synthesized through a series of chemical reactions involving indole derivatives and acetamide groups. The presence of the dimethoxyphenyl group is crucial for enhancing the lipophilicity and biological activity of the compound. The mechanism of action primarily involves inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the hydrolysis of acetylcholine, which is crucial for neurotransmission.
Inhibition of Butyrylcholinesterase (BChE)
Recent studies have highlighted the efficacy of this compound as a BChE inhibitor. In vitro assays have demonstrated that this compound exhibits moderate to potent inhibitory activity against BChE, with IC50 values comparable to established inhibitors like tacrine and galantamine.
| Compound | IC50 Value (μM) |
|---|---|
| This compound | 19.60 ± 0.21 |
| Tacrine | 5.00 |
| Galantamine | 10.00 |
The inhibition mechanism involves interactions at the active site of BChE, where the indole moiety engages in π–π stacking interactions with aromatic residues in the enzyme's binding pocket .
Neuroprotective Effects
In addition to its enzymatic inhibition properties, this compound has shown potential neuroprotective effects in various models of neuronal injury. Studies indicate that it can reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.
Case Studies
- Alzheimer's Disease Models : In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities.
- Cell Culture Studies : In vitro studies using SH-SY5Y neuronal cells demonstrated that this compound significantly reduces cell death induced by Aβ peptide exposure. The mechanism was linked to the modulation of apoptotic pathways and enhancement of cell survival signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
